molecular formula C9H9ClFNO4 B8028323 1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene

1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene

Cat. No.: B8028323
M. Wt: 249.62 g/mol
InChI Key: RPPDXHNGBRZKNZ-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. The compound also contains chloro, fluoro, and methoxyethoxy substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Introduction of chloro and fluoro substituents using halogenating agents like chlorine or fluorine gas.

    Etherification: Introduction of the methoxyethoxy group through a nucleophilic substitution reaction using an appropriate alkoxide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzenes: From various substitution reactions.

Scientific Research Applications

1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible precursor for pharmaceutical compounds.

    Industry: Use in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene would depend on its specific application. For instance:

    In Biological Systems: It might interact with enzymes or receptors, influencing biochemical pathways.

    In Chemical Reactions: The electron-withdrawing nitro group can activate the benzene ring towards nucleophilic substitution, while the chloro and fluoro groups can influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-fluoro-4-nitrobenzene: Lacks the methoxyethoxy group.

    1-Chloro-2-(2-methoxyethoxy)-4-nitrobenzene: Lacks the fluoro group.

    1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene: Lacks the chloro group.

Uniqueness

1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene is unique due to the combination of its substituents, which can result in distinct chemical properties and reactivity patterns compared to similar compounds.

Properties

IUPAC Name

1-chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO4/c1-15-4-5-16-9-6(10)2-3-7(8(9)11)12(13)14/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPDXHNGBRZKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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